molecular formula C20H32O4 B13756195 (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid CAS No. 112926-03-1

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid

Cat. No.: B13756195
CAS No.: 112926-03-1
M. Wt: 338.5 g/mol
InChI Key: VNYSSYRCGWBHLG-DSGYIICGSA-N
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Description

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid is a complex organic compound characterized by its unique structure and stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone, introduction of double bonds, and addition of hydroxyl groups. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and selective hydrogenation techniques. Reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and scalability, ensuring consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds may produce saturated hydrocarbons.

Scientific Research Applications

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid include other polyunsaturated fatty acids and hydroxylated derivatives. Examples include:

    Arachidonic acid: A polyunsaturated fatty acid with similar structural features.

    Eicosapentaenoic acid: Another polyunsaturated fatty acid with multiple double bonds.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of isotopically labeled carbon atoms

Properties

CAS No.

112926-03-1

Molecular Formula

C20H32O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy(1,2-13C2)icosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i17+1,20+1

InChI Key

VNYSSYRCGWBHLG-DSGYIICGSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CC[13CH2][13C](=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Origin of Product

United States

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